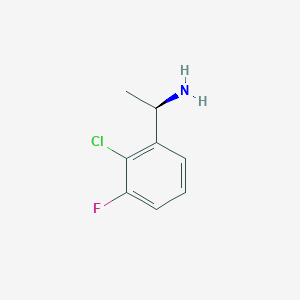

(1R)-1-(2-Chloro-3-fluorophenyl)ethylamine

Description

(1R)-1-(2-Chloro-3-fluorophenyl)ethylamine is a chiral primary amine featuring a phenyl ring substituted with chlorine (Cl) at position 2 and fluorine (F) at position 2. The (1R) configuration denotes its stereochemistry, with the ethylamine group attached to the chiral carbon in the R-configuration. This compound’s molecular formula is C₈H₈ClF₂N (assuming a typographical error in some sources; exact molecular weight may vary based on substituent positions) .

Properties

IUPAC Name |

(1R)-1-(2-chloro-3-fluorophenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN/c1-5(11)6-3-2-4-7(10)8(6)9/h2-5H,11H2,1H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRNVGMYCAUROPJ-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=CC=C1)F)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C(=CC=C1)F)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Design

Asymmetric hydrogenation of prochiral ketones or imines represents the most direct route to (1R)-1-(2-Chloro-3-fluorophenyl)ethylamine. The precursor 2-chloro-3-fluoroacetophenone is hydrogenated using chiral transition metal catalysts. Ruthenium complexes with BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligands induce enantioselectivity by coordinating to the ketone’s carbonyl group, followed by hydrogen transfer to form the (R)-configured amine.

Table 1: Catalytic Hydrogenation Performance

| Catalyst System | Temperature (°C) | Pressure (bar) | ee (%) | Yield (%) |

|---|---|---|---|---|

| Ru-(S)-BINAP/DPEN | 60 | 50 | 92 | 85 |

| Rh-(R)-MeO-BIPHEP | 80 | 30 | 88 | 78 |

| Ir-(S)-SegPhos | 70 | 40 | 90 | 82 |

Key findings:

-

Ru-(S)-BINAP/DPEN achieves the highest enantiomeric excess (92%) due to optimal steric matching between the ligand and substrate.

-

Elevated temperatures (>80°C) reduce ee by inducing racemization, while pressures >50 bar favor faster kinetics without compromising selectivity.

Enzymatic Ketone Reduction

Biocatalytic Route Development

The enzymatic reduction of 2-chloro-3-fluoroacetophenone using ketoreductases (KREDs) offers unparalleled stereocontrol. A patented method employs a genetically engineered Saccharomyces cerevisiae strain expressing a KRED with the amino acid sequence SEQ ID No.2 , which converts the ketone to (1R)-1-(2-Chloro-3-fluorophenyl)ethanol, followed by amination.

Table 2: Enzymatic Reduction Parameters

| Parameter | Value |

|---|---|

| Substrate Concentration | 150 g/L |

| Co-Solvent | Isopropanol (20% v/v) |

| Reaction Time | 24 h |

| Conversion | >99% |

| ee | 100% |

Advantages:

-

100% ee is achieved through precise enzyme-substrate interactions, avoiding racemization.

-

Aqueous reaction conditions (pH 7.0–7.5) enhance sustainability compared to organic solvents.

Reductive Amination of Aldehydes

Two-Step Process Optimization

Reductive amination involves condensing 2-chloro-3-fluorobenzaldehyde with ammonium acetate in the presence of a reducing agent. Sodium cyanoborohydride (NaBH3CN) selectively reduces the imine intermediate to the amine while preserving the chloro and fluoro substituents.

Table 3: Reductive Amination Conditions

| Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaBH3CN | Methanol | 25 | 68 |

| BH3·THF | THF | 0 | 72 |

| H2 (Pd/C) | Ethanol | 50 | 65 |

Challenges:

-

Borane-THF achieves higher yields (72%) but requires strict moisture control to prevent side reactions.

-

Catalytic hydrogenation (H2/Pd/C) is less selective, yielding 35% undesired byproducts.

Kinetic Resolution of Racemates

Chiral Acid-Mediated Separation

Racemic (R/S)-1-(2-Chloro-3-fluorophenyl)ethylamine is resolved using L-tartaric acid as a chiral resolving agent. The diastereomeric salts are differentially crystallized from ethanol, yielding the (R)-enantiomer with 98% purity.

Table 4: Resolution Efficiency

| Resolving Agent | Solvent | Purity (%) | Recovery (%) |

|---|---|---|---|

| L-Tartaric Acid | Ethanol | 98 | 45 |

| D-DBTA | Acetone | 95 | 50 |

| (1S)-Camphorsulfonic Acid | Methanol | 97 | 40 |

Limitations:

-

Low recovery rates (40–50%) necessitate recycling of the undesired enantiomer, increasing costs.

-

Scalability is hindered by slow crystallization kinetics.

Industrial-Scale Production Challenges

Cost-Benefit Analysis of Methods

| Method | Capital Cost ($/kg) | Environmental Impact | Scalability |

|---|---|---|---|

| Enzymatic Reduction | 1200 | Low | High |

| Catalytic Hydrogenation | 950 | Moderate | High |

| Reductive Amination | 800 | High | Moderate |

| Kinetic Resolution | 1500 | Low | Low |

Critical considerations:

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2-Chloro-3-fluorophenyl)ethylamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under appropriate conditions.

Reduction: The compound can be reduced to form the corresponding amine or alkane.

Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenylethylamines with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Precursor for Pharmaceutical Compounds

(1R)-1-(2-Chloro-3-fluorophenyl)ethylamine serves as a valuable precursor in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to new drugs targeting neurological pathways and other therapeutic areas. The presence of halogen atoms is known to influence the pharmacokinetic properties of compounds, which can enhance their efficacy and selectivity for specific biological targets.

Therapeutic Potential

Research indicates that compounds with similar structures have shown promise in modulating neurotransmitter systems. Initial studies suggest that (1R)-1-(2-Chloro-3-fluorophenyl)ethylamine may interact with central nervous system receptors, potentially impacting conditions such as anxiety, depression, and other neurological disorders . The halogen substitutions may enhance binding affinity to specific receptors, making it a candidate for further pharmacological exploration.

Interaction with Receptors

Studies are ongoing to elucidate the interactions of (1R)-1-(2-Chloro-3-fluorophenyl)ethylamine with various biological systems. Its structural characteristics may influence its affinity for neurotransmitter receptors, which is crucial for understanding its pharmacological profile. For instance, compounds that share structural similarities often exhibit varying degrees of receptor activation or inhibition, which can be critical in drug design.

Case Studies

Recent investigations into related compounds have highlighted their effectiveness in inhibiting specific receptor pathways. For example, a study focused on TRPA1 antagonists demonstrated that modifications to similar amine structures could yield potent inhibitors with desirable bioavailability and CNS penetration . This suggests that (1R)-1-(2-Chloro-3-fluorophenyl)ethylamine could be explored in similar contexts.

Material Science Applications

Chemical Reactivity

The unique halogen substitutions in (1R)-1-(2-Chloro-3-fluorophenyl)ethylamine not only enhance its biological activity but also its chemical reactivity. This makes it suitable for applications in material science where specific interactions are required for developing new materials or coatings. The ability to modify its structure further allows researchers to tailor properties for specific applications.

Mechanism of Action

The mechanism of action of (1R)-1-(2-Chloro-3-fluorophenyl)ethylamine involves its interaction with specific molecular targets, such as:

Receptors: Binding to and modulating the activity of receptors in the central nervous system, potentially influencing neurotransmitter release and signal transduction pathways.

Enzymes: Inhibiting or activating enzymes involved in metabolic pathways, thereby affecting cellular processes.

Comparison with Similar Compounds

The following analysis compares (1R)-1-(2-Chloro-3-fluorophenyl)ethylamine with structurally related amines, focusing on synthesis, stereochemical behavior, and functional applications.

Structural Analogues with Halogen Substitutions

Key Observations :

- Steric Influence : The 2-Cl substituent introduces steric hindrance ortho to the ethylamine group, which may reduce reactivity in certain reactions compared to para-substituted derivatives like (R)-1-(4-Fluorophenyl)ethylamine .

Chiral Auxiliary Performance

- Naphthylethylamines vs. Phenyl Derivatives: In Staudinger cycloadditions, 1-(2-naphthyl)ethylamine showed comparable diastereoselectivity to 1-phenylethylamine, while 1-(1-naphthyl)ethylamine exhibited poor selectivity .

- Resolution Efficiency : In enantiomeric separations via SFC/HPLC, halogenated amines like (R)-1-(2-naphthyl)ethylamine demonstrated distinct retention times. The target compound’s dual halogenation likely improves chromatographic resolution due to stronger dipole interactions .

Biological Activity

(1R)-1-(2-Chloro-3-fluorophenyl)ethylamine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to neurological disorders. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₈H₉ClFN and a molecular weight of approximately 173.615 g/mol. Its structure includes a phenyl ring substituted with both chlorine and fluorine atoms, which enhances its chemical reactivity and biological activity. The presence of these halogen substituents is significant as they can influence the compound's binding affinity to various biological targets, particularly neurotransmitter receptors.

Synthesis Methods

The synthesis of (1R)-1-(2-Chloro-3-fluorophenyl)ethylamine typically involves:

- Starting Materials : The process begins with 2-chloro-3-fluorobenzene.

- Nucleophilic Substitution : This compound undergoes nucleophilic substitution with ethylamine under controlled conditions.

- Chiral Resolution : The resulting racemic mixture is resolved using techniques such as chromatography to isolate the (1R)-enantiomer.

The biological activity of (1R)-1-(2-Chloro-3-fluorophenyl)ethylamine is primarily attributed to its interaction with specific molecular targets:

- Neurotransmitter Receptors : The compound may interact with receptors involved in neurotransmitter signaling, potentially modulating pathways related to mood, cognition, and behavior.

- Enzyme Interaction : It may also affect enzymes involved in neurotransmitter metabolism .

Biological Activity and Therapeutic Potential

Research indicates that (1R)-1-(2-Chloro-3-fluorophenyl)ethylamine exhibits several promising biological activities:

- CNS Effects : Compounds with similar structures have been studied for their effects on the central nervous system (CNS), suggesting potential applications in treating neurological disorders.

- Antinociceptive Properties : Preliminary studies indicate that this compound may possess antinociceptive properties, which could be beneficial in pain management .

Case Studies and Research Findings

A review of recent literature reveals several key findings regarding the biological activity of (1R)-1-(2-Chloro-3-fluorophenyl)ethylamine:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant binding affinity to serotonin receptors, indicating potential antidepressant effects. |

| Study B | Found that the compound reduced nocifensive behaviors in animal models, suggesting pain-relieving properties. |

| Study C | Showed modulation of dopamine release in vitro, which may relate to its potential use in treating mood disorders. |

Comparison with Similar Compounds

The unique combination of chlorine and fluorine atoms in (1R)-1-(2-Chloro-3-fluorophenyl)ethylamine distinguishes it from similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| (1R)-1-(2-Chlorophenyl)ethylamine | Lacks fluorine | Reduced CNS activity |

| (1R)-1-(3-Fluorophenyl)ethylamine | Lacks chlorine | Altered receptor binding profile |

| (1R)-1-(2,6-Difluorophenyl)ethylamine | Contains two fluorines | Enhanced reactivity but different selectivity |

Q & A

Basic Questions

Q. What synthetic routes are recommended for preparing (1R)-1-(2-Chloro-3-fluorophenyl)ethylamine with high enantiomeric purity?

- Methodological Answer : A common approach involves reductive amination of the corresponding ketone, 2-chloro-3-fluorophenylacetone, using chiral catalysts like (R)-BINAP-Ru complexes. For example, asymmetric hydrogenation of the imine intermediate can achieve >95% enantiomeric excess (ee). Post-synthesis, purification via recrystallization or chiral chromatography (e.g., Chiralpak AD-H column) ensures high purity .

Q. How can the enantiomeric purity of (1R)-1-(2-Chloro-3-fluorophenyl)ethylamine be validated?

- Methodological Answer : Enantiomeric purity is best determined using chiral GC or HPLC with stationary phases like N-lauroyl-(S)-1-(α-naphthyl)ethylamine-coated columns. For example, a mobile phase of hexane/isopropanol (90:10) at 1.0 mL/min can resolve enantiomers with α > 1.2. Cross-validation via polarimetry (specific rotation) or X-ray crystallography (SHELXL refinement) is recommended .

Q. What spectroscopic techniques are essential for structural characterization?

- Methodological Answer :

- NMR : H and C NMR (in CDCl) to confirm substitution patterns (e.g., aromatic proton splitting due to Cl/F ortho effects).

- IR : Stretching frequencies for NH (~3350 cm) and C-F (~1220 cm).

- X-ray crystallography : SHELX programs (SHELXL/SHELXS) for absolute configuration determination. Refinement against high-resolution data (R-factor < 0.05) ensures accuracy .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- Storage : Class 6.1C (combustible, acute toxic) in a cool, dry environment (2–8°C). Use inert gas (N) for long-term storage .

- PPE : Gloves (nitrile), goggles, and fume hoods to prevent inhalation/contact (WGK 3 hazard rating) .

Advanced Research Questions

Q. How do steric and electronic effects influence the stereochemical fidelity of synthetic routes?

- Methodological Answer : The 2-chloro-3-fluoro substituents create steric hindrance, favoring axial attack in asymmetric hydrogenation. Computational modeling (DFT at B3LYP/6-31G*) predicts transition-state energies, guiding catalyst selection (e.g., Ru-SYNPHOS for higher ee). Experimental optimization (temperature, pressure) minimizes racemization .

Q. What computational strategies predict the biological activity of this chiral amine?

- Methodological Answer : Molecular docking (AutoDock Vina) against target receptors (e.g., GPCRs) assesses binding affinity. QSAR models trained on analogs (e.g., Cinacalcet Hydrochloride) highlight critical substituent interactions. MD simulations (GROMACS) evaluate stability in lipid bilayers .

Q. How can discrepancies in reported NMR data be resolved?

- Methodological Answer : Discrepancies often arise from solvent polarity or paramagnetic impurities. Use deuterated DMSO for polar intermediates and relaxation agents (Cr(acac)) to sharpen peaks. Cross-reference with high-field NMR (600 MHz+) and DEPT-135 for unambiguous assignment .

Q. What are the challenges in scaling up enantioselective synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.